molecular formula C30H31ClN2O7 B11768843 Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Katalognummer: B11768843
Molekulargewicht: 567.0 g/mol
InChI-Schlüssel: UJKJMUXGWMQPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a polycyclic framework with distinct substituents. The molecule features:

  • A cyclopentyl ester group at position 3, influencing lipophilicity and metabolic stability.
  • A 4-(4-chloro-3-nitrophenyl) substituent at position 4, introducing strong electron-withdrawing effects (Cl and NO₂ groups) that may enhance reactivity or binding to electron-deficient targets.
  • A 7-(3,4-dimethoxyphenyl) group, contributing electron-donating methoxy groups that modulate solubility and intermolecular interactions.
  • A 2-methyl group and 5-oxo moiety, common in bioactive hexahydroquinolines associated with calcium channel modulation and antimicrobial activity .

This compound’s structural complexity necessitates precise crystallographic analysis, often achieved via programs like SHELXL and OLEX2 for refinement and visualization .

Eigenschaften

Molekularformel

C30H31ClN2O7

Molekulargewicht

567.0 g/mol

IUPAC-Name

cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H31ClN2O7/c1-16-27(30(35)40-20-6-4-5-7-20)28(18-8-10-21(31)23(13-18)33(36)37)29-22(32-16)12-19(14-24(29)34)17-9-11-25(38-2)26(15-17)39-3/h8-11,13,15,19-20,28,32H,4-7,12,14H2,1-3H3

InChI-Schlüssel

UJKJMUXGWMQPBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC5CCCC5

Herkunft des Produkts

United States

Biologische Aktivität

Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the hexahydroquinoline class and features various functional groups that enhance its chemical reactivity. Its molecular formula is C27H30ClN3O5 with a molecular weight of approximately 564.04 g/mol. The presence of chloro, nitro, and methoxy groups suggests a rich landscape for biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with structural similarities to Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell lines.
  • Antimicrobial Properties : Related compounds have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have been explored for their anti-inflammatory potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. Key steps may include:

  • Formation of the Hexahydroquinoline Core : Utilizing cyclization reactions.
  • Functional Group Modifications : Incorporating chloro and nitro groups through electrophilic aromatic substitution.
  • Final Carboxylation : Introducing the carboxylate moiety to complete the structure.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methylHydroxy and methoxy groupsAnticancer
Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxoNitro and dimethoxy groupsAntimicrobial
Ethyl 5-OxohexahydroquinolineSimple hexahydroquinoline structureModerate biological activity

The unique combination of substituents in Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl enhances its biological activity compared to structurally similar compounds.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Interaction studies focus on:

  • Receptor Binding Affinity : Investigating how the compound interacts with various biological targets.
  • Metabolism Studies : Evaluating how the compound is processed in biological systems.

Future Directions

Research on Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is ongoing. Future studies should focus on:

  • In Vivo Studies : Assessing efficacy in animal models.
  • Mechanistic Studies : Understanding the pathways through which it exerts its effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related hexahydroquinoline derivatives (Table 1), focusing on substituent variations and their implications.

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Compound Name Ester Group Position 4 Substituent Position 7 Substituent Molecular Weight Key Properties/Applications References
Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclopentyl 4-chloro-3-nitrophenyl 3,4-dimethoxyphenyl ~627* High reactivity (NO₂), moderate lipophilicity [14, 16]
Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 4-chloro-3-nitrophenyl 3,4-dimethoxyphenyl 526.97 Enhanced solubility (ethyl ester) [16]
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl 4-hydroxy-3-methoxyphenyl Phenyl 487.59 Reduced electron-withdrawing effects [2]
Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 2-chloro-5-nitrophenyl - ~390† Steric hindrance (trimethyl groups) [4]
Cyclopentyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate Cyclopentyl 4-methoxyphenyl 4-methoxyphenyl ~550‡ High symmetry, potential for π-π stacking [9]

*Estimated based on ; †Calculated from formula in ; ‡Approximated from substituent contributions.

Key Insights:

Ethyl esters (e.g., ) offer better aqueous solubility, critical for pharmacokinetics .

Conversely, methoxy groups (e.g., in ) increase electron density, favoring interactions with hydrophobic pockets . The 3,4-dimethoxyphenyl group at position 7 (target compound) provides dual electron-donating effects, contrasting with phenyl or single-methoxy substituents in analogues .

Crystallographic and Conformational Differences :

  • Derivatives with trimethyl groups () exhibit puckered ring conformations, as analyzed via Cremer-Pople coordinates , whereas the target compound’s 3,4-dimethoxyphenyl group may stabilize planar configurations via hydrogen bonding .

The nitro group in the target compound may confer unique reactivity, such as nitroreductase activation in prodrug designs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.